N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a methylisoxazolyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This can be achieved through a copper-catalyzed coupling reaction.
Introduction of the hydroxypropyl group: This step involves the use of ethyl bromoacetate and sodium hydride in dimethylformamide (DMF) at 50°C for 2 hours.
Coupling with the methylisoxazolyl group: This is done using palladium-catalyzed C-N cross-coupling reactions with appropriate heteroaryl halides in the presence of cesium carbonate and xantphos in toluene under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxypropyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Mechanism of Action
The mechanism by which N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly and inhibiting tubulin polymerization .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-indoles: These compounds also feature the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide: Used for detecting carcinogenic lead and has similar structural features.
Uniqueness
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6/c1-9-5-13(19-25-9)18-15(21)14(20)17-7-16(2,22)10-3-4-11-12(6-10)24-8-23-11/h3-6,22H,7-8H2,1-2H3,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVOTDXYWGRSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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